5-Ethyl-2-methylmorpholine-4-carbonyl chloride
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Overview
Description
5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride typically involves the reaction of 5-Ethyl-2-methylmorpholine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
5-Ethyl-2-methylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Ethyl-2-methylmorpholine-4-carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Scientific Research Applications
5-Ethyl-2-methylmorpholine-4-carbonyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential in drug development and synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s carbonyl chloride group is highly reactive, making it suitable for acylation reactions. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
5-Ethyl-2-methylmorpholine-4-carbonyl chloride can be compared with other morpholine derivatives such as:
2-Methylmorpholine-4-carbonyl chloride: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
5-Ethylmorpholine-4-carbonyl chloride: Lacks the methyl group, which affects its chemical properties and uses.
2,5-Dimethylmorpholine-4-carbonyl chloride: Contains both methyl groups, resulting in distinct reactivity patterns
These comparisons highlight the unique properties of this compound, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-ethyl-2-methylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
XZXKIOKWKIFBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1C(=O)Cl)C |
Origin of Product |
United States |
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